molecular formula C19H15ClINO4 B5169849 2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one

Cat. No. B5169849
M. Wt: 483.7 g/mol
InChI Key: VJZNSKRXNUCERY-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is a chemical compound that has been widely used in scientific research. It is a member of the oxazole family and has been studied for its potential applications in various fields, including medicine, chemistry, and biology.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may exert its anti-tumor activity by inducing apoptosis in cancer cells. It has also been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of tumor cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory mediators in vitro. In addition, the compound has been reported to have low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its potential anti-tumor and anti-inflammatory activities. This makes it a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on 2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one. One of the potential areas of research is the development of new drugs based on this compound for the treatment of cancer and inflammatory diseases. Another direction is the investigation of the mechanism of action of the compound and its potential interactions with other molecules. Additionally, the use of this compound as a fluorescent probe for detecting DNA damage may also be explored further.

Synthesis Methods

The synthesis method of 2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one involves the condensation of 4-chlorobenzaldehyde, 3-ethoxy-5-iodo-4-methoxybenzaldehyde, and 2-amino-2-methyl-1-propanol in the presence of acetic acid and glacial acetic acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization in ethanol.

Scientific Research Applications

2-(4-chlorophenyl)-4-(3-ethoxy-5-iodo-4-methoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various scientific research fields. It has been reported to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities. It has also been studied for its potential use as a fluorescent probe for detecting DNA damage.

properties

IUPAC Name

(4E)-2-(4-chlorophenyl)-4-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClINO4/c1-3-25-16-10-11(8-14(21)17(16)24-2)9-15-19(23)26-18(22-15)12-4-6-13(20)7-5-12/h4-10H,3H2,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZNSKRXNUCERY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)Cl)I)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClINO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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